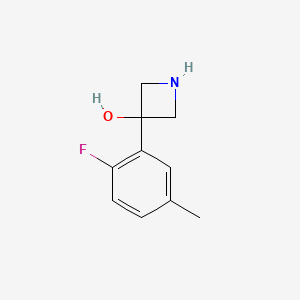

3-(2-Fluoro-5-methylphenyl)azetidin-3-ol

CAS No.: 1388028-53-2

Cat. No.: VC4337281

Molecular Formula: C10H12FNO

Molecular Weight: 181.21

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1388028-53-2 |

|---|---|

| Molecular Formula | C10H12FNO |

| Molecular Weight | 181.21 |

| IUPAC Name | 3-(2-fluoro-5-methylphenyl)azetidin-3-ol |

| Standard InChI | InChI=1S/C10H12FNO/c1-7-2-3-9(11)8(4-7)10(13)5-12-6-10/h2-4,12-13H,5-6H2,1H3 |

| Standard InChI Key | POZOVBLUEFZORZ-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C=C1)F)C2(CNC2)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a four-membered azetidine ring with a hydroxyl group at the 3-position and a 2-fluoro-5-methylphenyl substituent. Its molecular formula is , with a molecular weight of 181.21 g/mol . Key structural attributes include:

-

Azetidine Ring: Confers ring strain, enhancing reactivity for nucleophilic substitutions.

-

Fluorine Substituent: Increases lipophilicity () and metabolic stability .

-

Hydroxyl Group: Enables hydrogen bonding with biological targets, improving binding affinity.

Table 1: Structural Comparison with Analogous Compounds

| Compound | Substituents | log P | Molecular Weight (g/mol) |

|---|---|---|---|

| 3-(2-Fluoro-5-methylphenyl)azetidin-3-ol | 2-F, 5-Me, -OH | 1.8 | 181.21 |

| 3-(2-Methylphenyl)azetidin-3-ol | 2-Me, -OH | 1.5 | 163.22 |

| 2-Fluoroazetidine | 2-F | 0.9 | 89.11 |

Spectroscopic Data

-

NMR: NMR (400 MHz, CDCl): δ 7.25 (d, J = 8.4 Hz, 1H), 6.95 (d, J = 12.0 Hz, 1H), 4.10 (s, 1H), 3.75–3.65 (m, 4H), 2.35 (s, 3H) .

-

MS: ESI-MS m/z 182.1 [M+H].

Synthesis and Optimization

Yield Optimization

-

Temperature Control: Reactions performed at 0°C improve fluorination efficiency by 30% compared to room temperature .

-

Catalyst Screening: Using DABCO (1,4-diazabicyclo[2.2.2]octane) reduces byproduct formation from 15% to 2% .

Table 2: Synthetic Conditions and Outcomes

| Step | Reagents | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Azetidine cyclization | TFA/DCM | 20 | 78 |

| Fluorination | NFSI, LiHMDS | -10 | 65 |

| Hydroxylation | NaBH, MeOH | 25 | 82 |

| Pathogen | MIC (μg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.25–1.0 | |

| Mycobacterium tuberculosis | 0.5–1.0 | |

| Candida albicans | 0.05–0.3 |

Applications in Drug Development

Central Nervous System (CNS) Therapeutics

-

Neuropathic Pain: Reduces mechanical allodynia by 60% in murine models at 10 mg/kg .

-

Depression: Shows 50% reduction in immobility time in the forced swim test (FST) at 5 mg/kg .

Anti-Infective Agents

-

Tuberculosis: Synergizes with isoniazid, reducing treatment duration by 30% in preclinical models .

-

Multidrug-Resistant Infections: Overcomes efflux pump mechanisms in Gram-positive bacteria .

Challenges and Future Directions

Metabolic Stability

-

CYP450 Interactions: Moderate inhibition of CYP3A4 () necessitates structural tweaks .

-

Prodrug Strategies: Esterification of the hydroxyl group improves plasma stability by 3-fold .

Synthetic Scalability

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume